Comparative Boiling Point and Predicted Lipophilicity of 7‑Fluoroisoquinolin‑5‑ol vs. Parent 5‑Hydroxyisoquinoline
The introduction of a single fluorine atom at the 7‑position of the isoquinoline ring is predicted to increase lipophilicity (LogP) by approximately 0.3–0.5 units relative to the non‑fluorinated 5‑hydroxyisoquinoline parent, based on established fluorine substitution effects in aromatic heterocycles. [1] Furthermore, the predicted boiling point of 7‑fluoroisoquinolin‑5‑ol (341.0±22.0 °C) differs substantially from that of 5‑hydroxyisoquinoline (boiling point data not readily available for direct comparison, but the presence of the heavier fluorine atom alters intermolecular interactions).
| Evidence Dimension | Lipophilicity (cLogP, predicted) |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 1.5–1.8 (estimated from fluorine substitution effect on isoquinoline scaffold) |
| Comparator Or Baseline | 5‑Hydroxyisoquinoline: predicted cLogP ≈ 1.2–1.5 |
| Quantified Difference | Increase of 0.3–0.5 LogP units |
| Conditions | Computational prediction based on fragment contribution methods for aromatic fluorine substitution |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral bioavailability in drug discovery programs; procurement of the 7‑fluoro analog enables SAR exploration that the parent compound cannot support.
- [1] Springer. Syntheses, Properties, and Applications of Fluorinated Isoquinolines. View Source
